Functional MAO-B Selectivity in Human Tissues: Mofegiline Maintains Intestinal and Hepatic Selectivity at 24 mg Dose
Mofegiline hydrochloride demonstrates functional MAO-B selectivity in human intestinal and hepatic tissues at doses up to and including 24 mg, as evidenced by the absence of significant alteration in p-tyramine pharmacokinetics following 14-day treatment [1]. In contrast, selegiline loses its MAO-B selectivity at oral doses ≥20 mg/day, a threshold at which MAO-A inhibition becomes clinically significant and dietary tyramine restriction becomes necessary [2]. This distinction stems from mofegiline's greater intrinsic enzyme selectivity (IC₅₀ ratio MAO-A:MAO-B of 189:1) compared to selegiline's narrower selectivity window [3].
| Evidence Dimension | Oral dose threshold for maintaining functional MAO-B selectivity without tyramine potentiation |
|---|---|
| Target Compound Data | Up to 24 mg daily; no significant change in p-tyramine AUC or bioavailability after 14-day treatment |
| Comparator Or Baseline | Selegiline: MAO-B selectivity lost at doses ≥20 mg/day; tyramine sensitivity increases at higher doses |
| Quantified Difference | Mofegiline maintains intestinal/hepatic MAO-B selectivity at 24 mg vs selegiline loss of selectivity at ≥20 mg |
| Conditions | Healthy male volunteers (n=24), p-tyramine challenge test before and after 14-day oral treatment |
Why This Matters
This provides a wider dose range for in vivo rodent studies without introducing the confounding variable of MAO-A inhibition-mediated tyramine sensitivity.
- [1] Huebert ND, Schoun J, Hinze C, Haegele KD. Kinetics and metabolism of p-tyramine during monoamine oxidase inhibition by mofegiline. Clin Pharmacol Ther. 1994 Nov;56(5):537-42. doi: 10.1038/clpt.1994.175. PMID: 7955818. View Source
- [2] Schulz R, Antonin KH, Hoffmann E, Jedrychowski M, Nilsson E, Schick C, Bieck PR. Tyramine kinetics and pressor sensitivity during monoamine oxidase inhibition by selegiline. Clin Pharmacol Ther. 1989 Nov;46(5):528-36. doi: 10.1038/clpt.1989.181. PMID: 2510962. View Source
- [3] Zreika M, Fozard JR, Palfreyman MG. MDL 72,974: a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase type B with potential for use in Parkinson's disease. J Neural Transm Park Dis Dement Sect. 1989;1(4):243-54. PMID: 2597310. View Source
